molecular formula C6H11NO2 B12819608 3-(Azetidin-3-yl)propanoic acid

3-(Azetidin-3-yl)propanoic acid

Cat. No.: B12819608
M. Wt: 129.16 g/mol
InChI Key: YXCDCEDVDFXYCL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)propanoic acid is a versatile azetidine-based building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring is a key pharmacophore in various bioactive molecules and natural products, noted for its ability to improve the physicochemical and metabolic properties of drug candidates . This compound serves as a crucial synthetic intermediate for the development of novel heterocyclic amino acid derivatives, which are widely used as conformationally constrained analogues of natural amino acids and for generating diverse compound libraries . Its structure makes it a valuable scaffold for constructing more complex molecules, particularly as an analogue of 4-aminobutanoic acid (GABA), facilitating research into central nervous system targets . Researchers utilize this compound in key synthetic transformations, such as aza-Michael additions, to create functionalized azetidines with potential biological activity . The carboxylic acid functionality allows for further diversification, enabling its incorporation into peptides or its use in metal-catalyzed cross-coupling reactions to create novel chemical entities for biological screening .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(azetidin-3-yl)propanoic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-7-4-5/h5,7H,1-4H2,(H,8,9)

InChI Key

YXCDCEDVDFXYCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC(=O)O

Origin of Product

United States

Derivatization and Chemical Transformations of 3 Azetidin 3 Yl Propanoic Acid Scaffolds

Functional Group Interconversions on the Azetidine (B1206935) Ring

Functional group interconversions on the azetidine ring of 3-(azetidin-3-yl)propanoic acid derivatives are fundamental for creating diverse molecular architectures. The nitrogen atom of the azetidine ring is a key site for such modifications. For instance, N-Boc protected azetidine derivatives can be selectively deprotected and subsequently functionalized. nih.gov The free secondary amine can undergo various reactions, including N-alkylation and N-acylation, to introduce a wide range of substituents. researchgate.net

Another common transformation involves the modification of substituents at other positions of the azetidine ring. For example, a hydroxyl group can be converted to a triflate, which then serves as a leaving group for subsequent nucleophilic substitution or cross-coupling reactions. nih.gov Similarly, a nitrile group can be reduced to a primary amine, which can then be further derivatized. acs.orgnih.gov These interconversions allow for the systematic exploration of the chemical space around the azetidine core.

C-H Functionalization Strategies for Azetidine Derivatives

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, and azetidine derivatives are no exception. Palladium-catalyzed C(sp³)-H arylation has been successfully applied to azetidine-containing compounds. pnas.orgnih.gov This strategy often employs a directing group to achieve regio- and stereoselectivity. For the this compound scaffold, the carboxylic acid moiety or a derivative thereof can serve as a directing group to functionalize the C-H bonds on the azetidine ring. pnas.org This approach provides a modular and efficient route to previously inaccessible difunctionalized carbon frameworks with controlled stereochemistry. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Hiyama)

Cross-coupling reactions are indispensable for the synthesis of complex molecules, and they have been extensively used to derivatize azetidine scaffolds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. For instance, brominated pyrazole-azetidine hybrids have been coupled with various boronic acids to create a library of diversified heterocyclic amino acid derivatives. researchgate.netmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com A rhodium-catalyzed conjugate addition of arylboronic acids to N-Boc-3-azetidinylidene acetic acid methyl ester has also been reported as a key step in the synthesis of 3-aryl-3-azetidinyl acetic acid derivatives. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It has been employed for the N-arylation of 3-arylazetidines, which can be generated in situ from the ring-opening of azabicyclobutanes. researchgate.netuni-muenchen.de This one-pot sequence allows for the efficient synthesis of 1,3-bisfunctionalized azetidines. researchgate.netuni-muenchen.de Intramolecular Buchwald-Hartwig cross-coupling has also been utilized to construct fused tricyclic systems containing an azetidine ring. acs.orgnih.gov

Hiyama Coupling: The palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidines with arylsilanes provides a convenient method for the synthesis of 3-arylazetidines. mdpi.comorganic-chemistry.orgnih.gov This reaction tolerates a variety of functional groups on the arylsilane and proceeds under mild conditions. organic-chemistry.orgnih.gov The choice of palladium catalyst and ligand is critical for the success of the reaction, with Pd(OAc)₂ and Dppf being an effective combination. organic-chemistry.org

Table 1: Cross-Coupling Reactions on Azetidine Scaffolds

Reaction Type Coupling Partners Catalyst/Reagents Product Type Reference(s)
Suzuki-Miyaura Brominated pyrazole-azetidine hybrid, Boronic acids Pd(PPh₃)₄, K₃PO₄ Diversified heterocyclic amino acid derivatives researchgate.netmdpi.com
Suzuki-Miyaura N-Boc-3-azetidinylidene acetic acid methyl ester, Arylboronic acids Rhodium(I) catalyst 3-Aryl-3-azetidinyl acetic acid derivatives researchgate.net
Buchwald-Hartwig 3-Arylazetidines, Aryl bromides Palladium catalyst 1,3-Bisfunctionalized azetidines researchgate.netuni-muenchen.de
Hiyama 3-Iodoazetidines, Arylsilanes Pd(OAc)₂, Dppf 3-Arylazetidines organic-chemistry.orgnih.gov

Ring Opening and Rearrangement Reactions for Novel Scaffolds

The inherent ring strain of azetidines makes them susceptible to ring-opening and rearrangement reactions, providing access to novel molecular scaffolds. acs.org

Ring Opening Reactions: Nucleophilic ring-opening of activated azetidines, such as azetidinium salts, can occur with various nucleophiles. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is influenced by electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn For example, photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. researchgate.net

Rearrangement Reactions: Certain azetidine derivatives can undergo rearrangements to form larger ring systems. For instance, 3-(chloromethyl)azetidin-2-ones can rearrange to azetidine-3-carboxylic acid esters upon treatment with alkoxides. acs.org Additionally, the reduction of β-lactams with an electron-rich phenyl substituent at the C-4 position can lead to rearrangement to a tetrahydroquinoline. acs.org

Chemo- and Regioselective Functionalization

Achieving chemo- and regioselectivity is a significant challenge in the functionalization of multifunctional molecules like this compound derivatives.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both an azetidine nitrogen and a carboxylic acid, it is possible to selectively functionalize the nitrogen by choosing appropriate protecting groups and reaction conditions. nih.gov

Regioselectivity: This is crucial when multiple reactive sites of the same type are present. In the context of C-H functionalization, the use of directing groups is a key strategy to control the position of the new bond formation. pnas.orgnih.gov Similarly, in ring-opening reactions of unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by the electronic and steric nature of the substituents. magtech.com.cn An example of a highly regioselective reaction is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.gov

Computational and Theoretical Investigations of Azetidine Propanoic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of how electrons are distributed within a molecule and how this distribution governs its properties. For 3-(azetidin-3-yl)propanoic acid, these calculations can elucidate the interplay between the strained four-membered azetidine (B1206935) ring, the flexible propanoic acid side chain, and the basic nitrogen atom.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring due to its lone pair of electrons. The LUMO, conversely, would likely be centered around the carbonyl group of the propanoic acid, which acts as an electron-accepting region.

Table 1: Illustrative Frontier Molecular Orbital Energies for Azetidine-Containing Systems This table presents representative data from computational studies on various azetidine derivatives to illustrate the typical range of HOMO-LUMO energies. The values are not specific to this compound but serve as a scientific example.

Compound SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
TNAZ (1,3,3-Trinitroazetidine)-8.93-4.164.77DFT/B3LYP
Generic Azetidine Derivative-6.2-0.55.7DFT/M06-2X

Source: Adapted from theoretical studies on energetic materials and azetidine derivatives. scispace.comchem-soc.si

A Molecular Electrostatic Potential (MEP) surface map is a valuable computational tool that illustrates the charge distribution on a molecule's surface. It helps to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. rsc.org Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. rsc.org

For this compound, an MEP analysis would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and a region of high positive potential (blue) near the acidic proton of the carboxyl group and the protons on the azetidine ring's nitrogen atom. rsc.orgbohrium.com Such analysis is crucial for understanding non-covalent interactions and the initial steps of chemical reactions. rsc.org

Molecules with significant differences in electron distribution, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The presence of the nitrogen atom (an electron donor) and the carboxylic acid group (an electron acceptor) in this compound suggests that it could possess NLO properties, although they may be modest without a more extensive π-system.

Theoretical calculations, such as those determining the first-order hyperpolarizability (β), are used to predict a molecule's NLO response. nih.govnih.gov Studies on other organic molecules have shown that attaching groups with π systems can significantly enhance NLO properties. nih.gov Computational investigations into azobenzene (B91143) derivatives, for example, have explored how different substituents affect their linear and non-linear optical characteristics. nih.govresearchgate.net Similar theoretical approaches could be applied to this compound and its derivatives to evaluate their potential as NLO materials.

Theoretical Studies on Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and analyze the structure of transient intermediates.

The high ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions. epfl.ch Theoretical calculations can determine the energy barriers for such transformations, providing insight into their feasibility and kinetics. For example, computational studies have been used to investigate the ring-opening of azetidine rings in various chemical environments, including photochemical reactions and catalytic processes. acs.orgcsic.es

One study on the formation of an azetidine intermediate found that the activation energy for the initial reaction step was approximately 14.9 kcal/mol, leading to a diradical intermediate. acs.org Another theoretical investigation into the photo-induced cycloreversion of an azetidine derivative found that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle. csic.es Calculating these energy barriers is essential for predicting reaction outcomes and designing synthetic pathways. For this compound, this could involve modeling its reactions with various reagents to predict the most favorable transformation pathways.

Table 2: Example of Calculated Energy Barriers in Azetidine Reactions This table provides examples of activation energies calculated for reactions involving azetidine systems, illustrating the application of theoretical methods. These are not direct calculations for this compound.

Reaction TypeSystemActivation Energy (kcal/mol)Computational MethodReference
Azetidine FormationThymine-Thymine Photoproduct14.9B3LYP/6-311++G(d,p) acs.org
Cationic Ring OpeningAzetidine-Cyclohexene Adduct36.0DFT csic.es
Anionic Ring OpeningAzetidine-Cyclohexene Adduct~0DFT csic.es

Many chemical reactions proceed through short-lived, unstable intermediates that are difficult or impossible to isolate and characterize experimentally. Computational chemistry allows for the detailed structural and energetic analysis of these transient species. acs.org In the context of azetidine chemistry, theoretical studies have successfully modeled intermediates such as diradicals in photochemical reactions and organometallic complexes in catalytic cycles. acs.orgacs.org

For instance, in the photochemical formation of an azetidine ring, a diradical intermediate was identified and its geometry optimized using DFT calculations. acs.org Similarly, studies on the synthesis of azetidines via palladium-catalyzed ring contraction have analyzed the structure of intermediate π-allyl Pd complexes. acs.org These computational snapshots of reaction pathways are invaluable for understanding the detailed mechanism by which reactants are converted into products. A theoretical study of reactions involving this compound could similarly identify and characterize key intermediates, providing a complete mechanistic picture.

Molecular Modeling and Dynamic Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscape, stability, and intermolecular interactions of molecules. For azetidine derivatives in general, these methods have been employed to:

Explore Conformational Preferences: Understand the puckering of the azetidine ring and the orientation of its substituents.

Simulate Dynamic Behavior: Observe how the molecule behaves over time in a simulated biological environment, such as in solution or near a protein binding site.

Calculate Binding Free Energies: Predict the affinity of a ligand for its target receptor, a key parameter in drug discovery.

While no specific molecular modeling or MD simulation studies for "this compound" are available, research on related azetidine systems provides a framework for how such investigations would be conducted. For instance, studies on other azetidine derivatives have utilized quantum chemical methods to analyze their electronic and thermodynamic properties. In silico studies involving molecular docking have been used to predict the binding modes of azetidine-containing compounds to biological targets like enzymes.

Computational Design and Prediction of Azetidine Derivatives for Specific Properties

The computational design of novel molecules involves the use of in silico techniques to predict the properties of yet-to-be-synthesized compounds. This rational design approach aims to optimize desired characteristics, such as biological activity or pharmacokinetic profiles, by modifying a parent scaffold like "this compound."

General strategies for the computational design of azetidine derivatives include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Fragment-Based Drug Design (FBDD): Using computational methods to identify and link small molecular fragments to create new lead compounds.

Although no specific computational design studies on derivatives of "this compound" have been published, the principles of computational chemistry provide a clear path for such future work. The design of novel analogs would likely involve modifying the propanoic acid side chain or substituting the azetidine ring to enhance interactions with a specific biological target. The prediction of properties such as oral bioavailability and toxicity would also be integral to this process.

Below is a hypothetical data table illustrating the type of information that could be generated from computational studies on "this compound" and its derivatives.

Table 1: Hypothetical Computational Data for Designed this compound Derivatives

DerivativePredicted Binding Affinity (kcal/mol)Predicted Lipinski's Rule of Five ViolationsPredicted ADMET Profile
This compound -5.20Favorable
Derivative A-7.80Favorable
Derivative B-6.51Moderate
Derivative C-8.10Favorable

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Research Applications of 3 Azetidin 3 Yl Propanoic Acid Derivatives

A Versatile Scaffold in Complex Organic Synthesis

The strained four-membered ring of 3-(azetidin-3-yl)propanoic acid derivatives imparts unique reactivity, making them valuable building blocks in the synthesis of more complex molecules. The inherent ring strain can be strategically exploited to facilitate ring-opening or expansion reactions, providing access to a diverse array of molecular architectures. researchgate.net The azetidine (B1206935) ring system itself can be densely functionalized, allowing for the creation of fused, bridged, and spirocyclic systems. nih.govnih.gov For instance, the nitrile group in certain azetidine precursors can be reduced to a primary amine, which can then undergo further reactions to build intricate molecular scaffolds. nih.gov This modularity allows chemists to construct libraries of compounds with varied three-dimensional shapes and functionalities, which is crucial for discovering new bioactive molecules. pnas.org

A Key Component in Peptidomimetics and Protein Engineering

The unique structural features of this compound and its derivatives have made them valuable tools in the fields of peptidomimetics and protein engineering.

A Conformationally Restricted Non-Natural Amino Acid Surrogate

In the quest to design peptides with enhanced stability and specific conformations, scientists often turn to non-natural amino acids. This compound derivatives serve as excellent surrogates for natural amino acids, introducing conformational constraints that can lock a peptide into a desired three-dimensional structure. sigmaaldrich.combeilstein-journals.org The rigid azetidine ring restricts the rotational freedom of the peptide backbone, which can lead to improved binding affinity and selectivity for biological targets. This conformational rigidity is a key attribute in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The incorporation of these azetidine-based amino acids can also enhance metabolic stability by making the peptide less susceptible to degradation by proteases. researchgate.netgoogle.com

The following table provides examples of how the incorporation of azetidine-based amino acids can influence peptide conformation:

Peptide ModificationResulting Conformational EffectReference
Introduction of a 3-aminoazetidine (3-AAz) unitInduces a turn in the peptide backbone researchgate.net
Replacement of a proline residue with L-azetidine carboxylic acidConstrains the peptide side chain google.com

Application in Small Peptide Synthesis

The synthesis of small peptides incorporating this compound derivatives has been successfully demonstrated, opening avenues for creating novel peptide-based therapeutics. nih.govacs.org For example, a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the efficient synthesis of small head-to-tail cyclic peptides. researchgate.net This is significant because the cyclization of small peptides can often be challenging. The introduction of the azetidine unit can greatly improve the yields of these cyclization reactions under standard conditions. researchgate.net Furthermore, these azetidine-containing peptides can be further modified at a late stage, allowing for the attachment of various functional groups such as dyes or biotin (B1667282) tags. researchgate.net This versatility is crucial for developing peptides for a wide range of applications, including diagnostics and targeted drug delivery.

Fueling the Development of Diverse Chemical Libraries and Scaffolds

The adaptability of the this compound framework makes it a valuable starting point for the creation of diverse chemical libraries. nih.govnih.gov These libraries, containing a multitude of structurally related compounds, are essential for high-throughput screening and the discovery of new lead compounds in drug development. By systematically modifying the azetidine ring and its substituents, researchers can generate a wide array of fused, bridged, and spirocyclic scaffolds. nih.govnih.gov This diversity-oriented synthesis approach allows for the exploration of new chemical space and the identification of molecules with novel biological activities. nih.gov The ability to create such varied molecular frameworks from a common azetidine core underscores the importance of these derivatives in modern medicinal chemistry. pnas.org

A Role in Catalysis as Chiral Ligands and Auxiliaries

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds. researchgate.netresearchgate.net The rigid, chiral environment provided by these molecules can effectively control the stereochemical outcome of a variety of chemical reactions. researchgate.net For example, chiral azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netresearchgate.net The development of new chiral cis-3-aminoazetidines has further expanded the toolbox of catalysts available for asymmetric synthesis. researchgate.net While the catalytic activity and enantioselectivity can vary depending on the specific reaction and the structure of the azetidine ligand, these compounds represent a promising class of catalysts for the production of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net

Emerging Frontiers in Material Science

The applications of this compound and its derivatives are beginning to extend into the realm of material science, particularly in the development of high-energy-density compounds (HEDCs). matthey.commdpi.comfrontiersin.org The inherent strain of the four-membered azetidine ring, combined with the potential to introduce energetic functional groups, makes these compounds intriguing candidates for energetic materials. matthey.comfrontiersin.org While research in this area is still in its early stages, the exploration of azetidine-based structures could lead to the development of novel propellants and explosives with tailored properties. matthey.comfrontiersin.orgrsc.org The ability to fine-tune the structure and, consequently, the energetic properties of these molecules opens up new possibilities for creating advanced materials with high-energy content.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

While methods for synthesizing azetidine (B1206935) cores exist, the development of more efficient, scalable, and sustainable routes to 3-(azetidin-3-yl)propanoic acid and its analogues remains a key research focus. nih.gov Traditional methods often involve multi-step sequences or the use of harsh reagents, such as the reduction of β-lactams (azetidin-2-ones) with potent reducing agents like lithium aluminium hydride. wikipedia.orgacs.org

Future synthetic strategies are expected to focus on:

Catalytic Asymmetric Synthesis : Developing methods to produce specific enantiomers of 3-substituted azetidines is crucial for pharmaceutical applications. vulcanchem.com This includes the use of chiral catalysts in reactions like the rhodium-catalyzed conjugate addition of organoboron reagents. researchgate.net

Green Chemistry Approaches : The implementation of more environmentally benign processes is a priority. This involves exploring reactions that proceed under milder conditions, use less hazardous solvents, and generate minimal waste. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct approach to functionalized azetidines and is being explored using visible light photocatalysis to enhance its sustainability. researchgate.netmit.edu

Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and efficiency for producing azetidine derivatives from common precursors. researchgate.net

Novel Precursors and Reactions : Research into novel starting materials and reaction pathways, such as the ring transformation of substituted oxiranes or the cyclization of γ-amino compounds with various leaving groups, continues to be an active area. wikipedia.orgacs.org The Horner-Wadsworth-Emmons reaction has been effectively used to create azetidine-3-ylidene intermediates, which can then be converted to the desired propanoic acid derivatives. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Azetidine Derivatives
Synthetic MethodDescriptionPotential AdvantagesKey Research Areas for Improvement
Reduction of β-LactamsReduction of the carbonyl group in azetidin-2-ones. acs.orgReadily available starting materials. acs.orgUse of harsh reagents (e.g., LiAlH4), development of milder reducing agents.
Intramolecular CyclizationCyclization of γ-amino acids or alcohols with a leaving group at the γ-position. acs.orgDirect formation of the ring from an acyclic precursor.Competition with elimination reactions, optimizing leaving groups. acs.org
Aza Paternò-Büchi ReactionPhotochemical [2+2] cycloaddition of an imine and an alkene. researchgate.netDirect access to functionalized azetidines. researchgate.netImproving diastereoselectivity and exploring visible-light catalysis. researchgate.netmit.edu
Horner-Wadsworth-Emmons ReactionReaction of N-Boc-azetidin-3-one with phosphonates to form an exocyclic double bond, followed by reduction. researchgate.netresearchgate.netVersatile for introducing substituents at the 3-position. researchgate.netStereoselective reduction of the double bond.

Expanding the Scope of Derivatization and Functionalization Strategies

The this compound scaffold offers multiple points for chemical modification, enabling the creation of diverse compound libraries for screening in various applications. Future work will likely expand on known derivatization strategies at the azetidine nitrogen, the carboxylic acid moiety, and the azetidine ring itself.

N-Functionalization : The secondary amine of the azetidine ring is a key handle for derivatization. While Boc-protection is common for synthetic manipulations, future research will explore a wider range of substituents to modulate properties like solubility, basicity, and biological target engagement. researchgate.netmdpi.com

Carboxylic Acid Modification : The propanoic acid group can be readily converted into esters, amides, and other functionalities. google.com This allows for the attachment of pharmacophores, reporter groups, or linkers for conjugation to other molecules, such as in the development of PROTACs or molecular glues.

Ring Substitution : Introducing substituents directly onto the azetidine ring at the 2- and 4-positions can create conformationally constrained analogues. nih.gov The development of stereoselective methods to access these cis- and trans-disubstituted azetidines is a significant area for future exploration, providing rigid scaffolds for asymmetric catalysis and medicinal chemistry. nih.gov

Spirocyclic Systems : The creation of spirocyclic systems involving the azetidine ring is another promising direction. researchgate.net For instance, a spiroazetidine ring system has been developed from a conjugate addition product, highlighting the potential for creating novel three-dimensional structures. researchgate.net

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry is becoming an indispensable tool in guiding the synthesis and application of novel molecules. For this compound and its derivatives, advanced computational approaches will accelerate discovery and optimization.

Reaction Prediction and Optimization : As recently demonstrated, computational models can predict the feasibility and potential yield of synthetic reactions for forming azetidines, such as the aza Paternò-Büchi reaction. mit.edu This allows researchers to prioritize promising substrate combinations, saving time and resources. Future models will likely incorporate more sophisticated machine learning algorithms to predict reaction outcomes with even greater accuracy.

Property Prediction : Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate key molecular properties. bibliotekanauki.plresearchgate.netbohrium.com These methods can predict electronic properties, thermodynamic stability (e.g., heats of formation), and bond dissociation energies, which are critical for designing molecules with specific characteristics, such as high-energy-density materials. bibliotekanauki.pl

Molecular Docking and Dynamics : For applications in medicinal chemistry and chemical biology, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of azetidine-containing ligands to biological targets like enzymes and receptors. researchgate.net These simulations provide insights into binding affinity and the specific molecular interactions that drive recognition, guiding the rational design of more potent and selective inhibitors or agonists. researchgate.net

Table 2: Application of Computational Methods to Azetidine Research
Computational MethodApplication AreaPredicted Properties / InsightsReference
Quantum Chemistry (DFT, G3MP2)Materials Science, Reaction MechanismHeats of formation, bond dissociation energies, detonation properties, reaction energetics. bibliotekanauki.plbohrium.com
Molecular DockingDrug Discovery, Chemical BiologyBinding modes and affinity of ligands to protein targets. researchgate.net
Molecular Dynamics (MD) SimulationsDrug Discovery, Chemical BiologyLigand-protein complex stability, binding free energies (MM/PBSA). researchgate.net
Machine Learning / Predictive ModelingSynthetic ChemistryPrediction of reaction outcomes and yields for azetidine synthesis. mit.edu

Exploration of New Applications in Chemical Biology and Advanced Materials

The unique properties of the azetidine ring—its small size, rigidity, and ability to act as a bioisostere for other common heterocycles—make it an attractive motif for new applications beyond its traditional use. nih.govresearchgate.net

Chemical Biology : this compound can serve as a conformationally constrained analogue of important biomolecules like γ-aminobutyric acid (GABA) or as a building block in peptidomimetics. researchgate.net Its incorporation into peptides can enforce specific secondary structures and improve metabolic stability. Future research will involve using its derivatives as chemical probes to study biological processes or as fragments in the design of novel bioactive compounds. mdpi.com

Advanced Materials : The strained azetidine ring is a source of potential energy, making its derivatives candidates for high-energy-density compounds (HEDCs). bibliotekanauki.pl Computational studies have already suggested that certain nitroimine-substituted azetidines could have detonation performances superior to existing materials. bibliotekanauki.pl Furthermore, the incorporation of azetidine functionalities into polymers could lead to novel materials with unique mechanical properties or self-healing capabilities.

Asymmetric Catalysis : Chiral, non-racemic azetidine derivatives have shown promise as ligands in asymmetric catalysis, for instance, in copper-catalyzed Henry reactions. nih.gov The rigid, cis-disubstituted azetidine scaffold can create a well-defined chiral environment around a metal center, leading to high enantioselectivity. Future work will focus on designing new azetidine-based ligands for a broader range of catalytic transformations.

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